Cannabisin F

Overview

Description

Synthesis Analysis

The total synthesis of cannabisin F was achieved through a practical eight-step process starting from vanillin, as reported by Xia, J. Xia, and Chai (2014). This method involves an aldol reaction followed by the Wittig reaction to produce the key 8-O-4′-neolignan intermediate diacid, which is then condensed with N,O-protected tyramine. After deprotection, this compound is obtained, highlighting a significant advancement in the synthetic approach to this compound (Xia, J. Xia, & Chai, 2014).

Molecular Structure Analysis

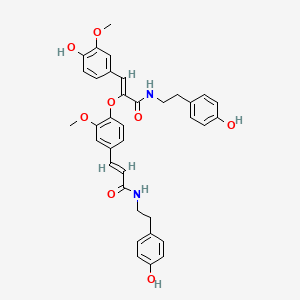

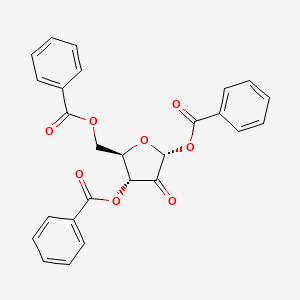

This compound's molecular structure is characterized by its lignanamide backbone, which contributes to its bioactivity. The structural analysis through synthetic approaches provides insights into its complex molecular framework, essential for understanding its interaction with biological targets.

Chemical Reactions and Properties

Although specific chemical reactions and properties of this compound are less documented, the synthesis process implies its reactive nature, particularly in the formation of the lignanamide bond. The compound's properties, such as solubility and stability, are inferred from its synthesis and structural analysis, indicating its potential bioavailability and reactivity.

Physical Properties Analysis

The physical properties of this compound, including its melting point, solubility, and crystalline form, can be deduced from its synthesis and purification processes. These properties are crucial for its application in research and potential therapeutic use, affecting its formulation and delivery methods.

Chemical Properties Analysis

This compound's chemical properties, such as its reactivity with other compounds, its pH stability, and its behavior under different chemical conditions, are essential for its application in pharmacology and biochemistry. While specific studies on these properties are limited, the existing synthesis and structural data provide a foundation for further investigation.

For more comprehensive insights and detailed information on this compound, including its synthesis, molecular structure, and properties, the following reference provides a valuable resource: (Xia, J. Xia, & Chai, 2014).

Scientific Research Applications

Cannabisin F has shown potential in suppressing inflammatory responses and oxidative stress in microglia cells, the immune cells of the brain. It inhibits the production of pro-inflammatory mediators like interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α). Its mechanism involves enhancing SIRT1 expression and inhibiting the NF-κB signaling pathway. Additionally, this compound reduces cellular reactive oxygen species (ROS) production and promotes the expression of Nrf2 and HO-1, indicating its anti-oxidative effects are linked to the Nrf2 signaling pathway (Wang, Luo, & Fan, 2019).

A separate study on Cannabis sativa highlights its widespread use for medical purposes due to its anti-inflammatory activity. This study focused on the anti-inflammatory activity of cannabis compounds on immune response markers related to COVID-19 inflammation. An extract from the C. sativa Arbel strain substantially reduced interleukin levels in alveolar epithelial cells and induced macrophage polarization and phagocytosis, although it increased pro-inflammatory IL expression in macrophages (Anil et al., 2021).

The general pharmacology of cannabis, including the effects of compounds like this compound, has been examined in the context of their therapeutic potential in a variety of disorders. This includes studies on cannabinoid receptors and the endocannabinoid system, with a focus on conditions such as pain, inflammation, epilepsy, and others. These studies reveal a complex interaction of cannabinoids and terpenoids in cannabis, contributing to its therapeutic effects (Grof, 2018).

Mechanism of Action

Target of Action

Cannabisin F, a lignanamide found in hemp seeds, primarily targets BV2 microglia cells . These cells play a crucial role in the immune response in the central nervous system. This compound also interacts with key proteins such as SIRT1 , NF-κB , Nrf2 , and HO-1 .

Mode of Action

This compound suppresses the production and mRNA levels of pro-inflammatory mediators like interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated BV2 microglia cells . It enhances the expression of SIRT1 and inhibits the activation of the NF-κB signaling pathway by blocking the phosphorylation of IκBα and NF-κB p65 . The anti-inflammatory effects of this compound are SIRT1-dependent .

Biochemical Pathways

This compound affects the SIRT1/NF-κB and Nrf2 pathways . It enhances SIRT1 expression, inhibits the activation of the NF-κB signaling pathway, and promotes the expression of Nrf2 and HO-1 . These pathways are involved in inflammatory responses and oxidative stress regulation.

Result of Action

The action of this compound results in the suppression of inflammatory responses and oxidative stress in BV2 microglia cells . It reduces the production of cellular reactive oxygen species (ROS) and has neuroprotective effects against LPS-induced inflammatory response .

Safety and Hazards

properties

IUPAC Name |

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2-methoxyphenoxy]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N2O8/c1-44-32-22-27(7-14-30(32)41)23-34(36(43)38-20-18-25-5-12-29(40)13-6-25)46-31-15-8-26(21-33(31)45-2)9-16-35(42)37-19-17-24-3-10-28(39)11-4-24/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,34-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQMHMUDDMCSX-AADBSILNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)NCCC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)NCCC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019086 | |

| Record name | Cannabisin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163136-19-4 | |

| Record name | Cannabisin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163136-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabisin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the mechanism of action of Cannabisin F against inflammation?

A1: [] this compound exhibits anti-inflammatory effects by interacting with the SIRT1/NF-κB pathway in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. It enhances SIRT1 expression and inhibits the phosphorylation of IκBα, subsequently blocking the activation of the NF-κB signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α).

Q2: Does this compound have any antioxidant properties?

A2: [] Yes, this compound demonstrates antioxidant effects by reducing cellular reactive oxygen species (ROS) production. It achieves this by promoting the expression of Nuclear factor erythroid-2 related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1), key components of the cellular antioxidant defense system.

Q3: What is the chemical structure of this compound?

A3: [] this compound is a lignanamide. While the provided abstract doesn't explicitly detail the spectroscopic data, it mentions that the compound was synthesized starting from vanillin, utilizing an aldol reaction followed by a Wittig reaction to form the 8-O-4′-neolignan intermediate. This intermediate is then condensed with N,O-protected tyramine, and subsequent deprotection yields this compound.

Q4: Has this compound been identified in any other plant sources besides hemp seed?

A4: Yes, research indicates that this compound has been isolated from other plant species. [, , , ] Studies have reported its presence in Alocasia macrorrhiza, Viola yedoensis, Talinum triangulare, and Acorus tatarinowii.

Q5: Have there been any studies on the metabolism of this compound?

A6: [] Yes, a study investigated the metabolism of this compound in rats. Following oral administration, several metabolites were detected in plasma, urine, and fecal samples. The primary metabolic pathway for this compound involved phase II metabolism, specifically glucuronidation or sulfation.

Q6: Are there any computational studies exploring this compound as a potential drug candidate?

A7: [, ] Yes, computational studies have investigated this compound as a potential inhibitor of ErbB1 and ErbB2 kinases, which are implicated in lung cancer. These in silico studies employed molecular docking simulations and pharmacophore modeling to assess its binding affinity and interactions with the target kinases. The results suggested that this compound could be a promising dual inhibitor of these kinases, warranting further investigation in experimental settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11'-[4-(Dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1179341.png)

![(5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B1179345.png)